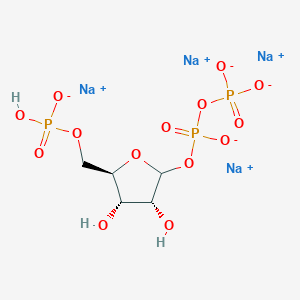
5-Phospho-alpha-D-ribosyl diphosphate sodium salt
Overview
Description
5-Phospho-alpha-D-ribosyl diphosphate sodium salt, also known as 5-Phosphoribosyl 1-pyrophosphate pentasodium salt, is a biochemical compound with the empirical formula C5H8Na5O14P3 and a molecular weight of 499.98 g/mol . This compound is a key intermediate in the biosynthesis of nucleotides and nucleic acids, playing a crucial role in cellular metabolism.
Mechanism of Action
Target of Action
The primary target of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt is the enzyme Hypoxanthine-guanine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .
Mode of Action
this compound acts as a substrate for the enzyme Hypoxanthine-guanine phosphoribosyltransferase . It donates a ribosyl phosphate group to orotate, leading to the formation of orotidine monophosphate (OMP) .
Biochemical Pathways
This compound is a natural intermediate involved in the pentose phosphate pathway . This pathway leads to the metabolism of purine, pyrimidine, and histidine . It is also an intermediate in the synthesis of plant hormones, alkaloids, and other secondary metabolites from glucose .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of this compound results in the synthesis of nucleotides, which are essential for DNA and RNA production. This is crucial for cell growth and division .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, its solubility in water suggests that it may be more effective in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt typically involves the phosphorylation of ribose-5-phosphate. This process is catalyzed by the enzyme ribose-phosphate diphosphokinase, which transfers a pyrophosphate group from ATP to ribose-5-phosphate, forming 5-Phospho-alpha-D-ribosyl diphosphate .
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis due to the high specificity and efficiency of enzymes. The reaction conditions generally include a buffered aqueous solution, optimal pH, and temperature to maintain enzyme activity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Phospho-alpha-D-ribosyl diphosphate sodium salt primarily undergoes substitution reactions. It acts as a substrate for various phosphoribosyltransferases, which transfer the ribose-5-phosphate moiety to different acceptor molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include ATP, various phosphoribosyltransferases, and buffer solutions to maintain the pH. The reactions are typically carried out at physiological temperatures (37°C) to mimic cellular conditions .
Major Products
The major products formed from these reactions are nucleotides, such as AMP, GMP, and UMP, which are essential for DNA and RNA synthesis .
Scientific Research Applications
5-Phospho-alpha-D-ribosyl diphosphate sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ribose-5-phosphate: A precursor in the synthesis of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt.
Phosphoribosyl pyrophosphate: Another name for this compound.
Uniqueness
This compound is unique due to its role as a central intermediate in the biosynthesis of nucleotides. Unlike ribose-5-phosphate, which is a precursor, this compound directly participates in the transfer of the ribose-5-phosphate group, making it indispensable for nucleotide synthesis .
Properties
IUPAC Name |
tetrasodium;[[(3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5?;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAPPJHVNYCTAX-CKJQBBATSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Na4O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036035 | |
| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-05-7 | |
| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)

